molecular formula C14H13IN2O2 B3743972 N-(4-iodophenyl)-N'-(4-methoxyphenyl)urea CAS No. 5214-45-9

N-(4-iodophenyl)-N'-(4-methoxyphenyl)urea

Cat. No.: B3743972
CAS No.: 5214-45-9
M. Wt: 368.17 g/mol
InChI Key: RHARXIIVQVGGTB-UHFFFAOYSA-N
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Description

N-(4-iodophenyl)-N'-(4-methoxyphenyl)urea, also known as IMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. IMP belongs to the class of urea-based compounds that exhibit potent biological activity.

Mechanism of Action

The mechanism of action of N-(4-iodophenyl)-N'-(4-methoxyphenyl)urea involves the inhibition of various cellular processes. This compound inhibits tubulin polymerization, leading to the disruption of microtubule dynamics. This effect results in cell cycle arrest and apoptosis in cancer cells. This compound also inhibits NF-κB signaling, leading to the inhibition of pro-inflammatory cytokine production in macrophages.
Biochemical and Physiological Effects:
This compound exhibits potent biological activity, which is attributed to its ability to inhibit various cellular processes. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound also inhibits pro-inflammatory cytokine production in macrophages, leading to its potential use as an anti-inflammatory agent. Additionally, this compound has been shown to exhibit antibacterial activity against various bacterial strains.

Advantages and Limitations for Lab Experiments

One of the significant advantages of N-(4-iodophenyl)-N'-(4-methoxyphenyl)urea is its high purity and yield, making it an attractive compound for scientific research. This compound is also stable under standard laboratory conditions, making it easy to handle and store. However, one of the limitations of this compound is its relatively high cost compared to other compounds used in scientific research.

Future Directions

There are several potential future directions for N-(4-iodophenyl)-N'-(4-methoxyphenyl)urea research. One area of interest is the development of this compound-based therapeutics for the treatment of cancer. This compound has shown promising results in preclinical studies, and further research is needed to evaluate its efficacy and safety in clinical trials. Another potential area of research is the use of this compound as an anti-inflammatory agent. This compound has shown potent inhibitory activity against pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases. Additionally, further research is needed to explore the potential antibacterial activity of this compound against various bacterial strains.

Scientific Research Applications

N-(4-iodophenyl)-N'-(4-methoxyphenyl)urea has been extensively studied for its potential therapeutic applications. One of the significant areas of research is its anticancer activity. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. The mechanism of action of this compound involves the inhibition of tubulin polymerization, which is essential for cell division. This compound also induces cell cycle arrest and apoptosis, leading to the death of cancer cells.
Another area of research is the potential use of this compound as an anti-inflammatory agent. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. This effect is mediated through the inhibition of NF-κB signaling, which is a critical pathway involved in the inflammatory response.

Properties

IUPAC Name

1-(4-iodophenyl)-3-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13IN2O2/c1-19-13-8-6-12(7-9-13)17-14(18)16-11-4-2-10(15)3-5-11/h2-9H,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHARXIIVQVGGTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10362489
Record name 1-(4-iodophenyl)-3-(4-methoxyphenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5214-45-9
Record name 1-(4-iodophenyl)-3-(4-methoxyphenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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